molecular formula C7H4Cl2F3N B1404918 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine CAS No. 1227606-22-5

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No. B1404918
M. Wt: 230.01 g/mol
InChI Key: VETYBESERYLQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H5Cl2N . It is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine” can be represented by the SMILES string ClCC1=NC=C(Cl)C=C1 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a refractive index of 1.492 and a density of 1.368 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Characterization

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is used in various synthesis and structural characterization processes. For example, it has been utilized in the study of the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, aiding in the understanding of molecular structures and bonding interactions (Chernov'yants et al., 2011).

Applications in Pharmaceuticals and Agrochemicals

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly noted for its application in the synthesis of herbicides and other biochemical products (Li Zheng-xiong, 2004). Additionally, phosphonate derivatives containing pyridyl and 1,2,3-triazole rings, synthesized using this compound, have shown good herbicidal and moderate fungicidal activities (Xiao-Bao Chen & De-Qing Shi, 2008).

Spectroscopic Studies

Spectroscopic studies of related compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, provide insights into their structural and optical properties, which are crucial for their application in various scientific fields (H. Vural & M. Kara, 2017).

Role in Synthesis of Novel Compounds

This chemical plays a significant role in the synthesis of novel compounds, such as trifluoromethylated azaindazole derivatives, which are important in medicinal chemistry (Manjunath Channapur et al., 2019).

Functionalization and Metalation Studies

It is also employed in studies exploring functionalization and metalation of pyridines, demonstrating its versatility in organic synthesis and the development of new chemical entities (F. Cottet & M. Schlosser, 2004).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored at 0-8 °C .

properties

IUPAC Name

5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETYBESERYLQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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